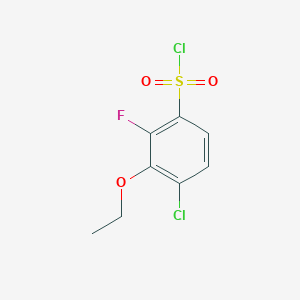

4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex aromatic sulfonyl derivatives. The parent structure is benzenesulfonyl chloride, which serves as the foundation for naming this multiply substituted compound. According to International Union of Pure and Applied Chemistry rules, the sulfonyl chloride group takes precedence as the principal functional group, establishing the base name as benzenesulfonyl chloride. The numbering system begins with the carbon atom bearing the sulfonyl chloride group designated as position 1, which provides the reference point for locating all other substituents.

The systematic naming process requires careful attention to the priority order of substituents and their positional relationships. The fluoro substituent occupies position 2, representing an ortho relationship to the sulfonyl chloride group. The ethoxy group is located at position 3, establishing a meta relationship to the primary functional group. The chloro substituent resides at position 4, creating a para relationship to the sulfonyl chloride moiety. This systematic approach ensures unambiguous identification of the compound's structure through its name. The complete International Union of Pure and Applied Chemistry name, this compound, precisely conveys the identity and positioning of each substituent group around the aromatic ring.

The specific positioning of substituents in this compound creates a unique electronic environment that significantly influences the compound's chemical behavior and reactivity patterns. The sulfonyl chloride group at position 1 serves as a strong electron-withdrawing group, exerting both inductive and resonance effects throughout the aromatic system. This primary functional group establishes the reference point for analyzing the electronic contributions of all other substituents.

The fluoro substituent at position 2 occupies an ortho position relative to the sulfonyl chloride group, creating both steric and electronic interactions. Fluorine exhibits strong electron-withdrawing inductive effects (Hammett sigma constant σ_meta = 0.34), which can influence the reactivity of the sulfonyl chloride group. The ortho positioning may also introduce steric effects that could influence the approach of nucleophiles to the sulfonyl chloride center. The small size of fluorine minimizes steric hindrance while maximizing electronic effects.

The ethoxy group at position 3 provides an interesting contrast to the other substituents due to its electron-donating character through resonance effects, despite the slight electron-withdrawing nature of the oxygen atom through inductive effects. The methoxy analog would have a Hammett sigma constant of σ_meta = 0.14, suggesting modest electron-withdrawing effects in the meta position. The ethoxy group's additional methylene unit may provide slightly different electronic and steric properties compared to methoxy substituents. This positioning creates a meta relationship to the sulfonyl chloride group, allowing for through-bond electronic communication while minimizing direct steric interactions.

| Position | Substituent | Relationship to SO₂Cl | Electronic Effect | Steric Considerations |

|---|---|---|---|---|

| 1 | Sulfonyl Chloride | Reference | Strong electron-withdrawing | Primary functional group |

| 2 | Fluoro | Ortho | Electron-withdrawing (inductive) | Minimal steric bulk |

| 3 | Ethoxy | Meta | Mixed (donating/withdrawing) | Moderate steric bulk |

| 4 | Chloro | Para | Electron-withdrawing | Moderate steric bulk |

The chloro substituent at position 4 establishes a para relationship to the sulfonyl chloride group, enabling electronic communication through the aromatic π-system. Chlorine exhibits electron-withdrawing properties (Hammett sigma constant σ_para = 0.23), which can influence the electrophilicity of the sulfonyl chloride center. The para positioning allows for optimal electronic conjugation while avoiding unfavorable steric interactions that might occur in ortho positions.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Benzenesulfonyl Chlorides

4-Fluorobenzenesulfonyl chloride, with the molecular formula C₆H₄ClFO₂S, represents the simplest fluorine-containing analog and serves as an important reference compound. This para-substituted derivative demonstrates the electronic effects of fluorine in isolation, without the complicating factors introduced by additional substituents. The molecular weight difference between 4-fluorobenzenesulfonyl chloride (194.61 grams per mole) and the target compound (273.11 grams per mole) reflects the additional mass contributed by the chloro and ethoxy substituents.

The isomeric fluorobenzenesulfonyl chlorides provide insight into positional effects of single fluorine substitution. 2-Fluorobenzenesulfonyl chloride exhibits ortho effects similar to those observed in the target compound, while 3-fluorobenzenesulfonyl chloride demonstrates meta positioning effects. These simpler analogs help isolate the electronic contributions of fluorine substitution at different positions relative to the sulfonyl chloride group.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₇Cl₂FO₃S | 273.11 | Tetra-substituted | Multiple halogens + ethoxy |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | Para-substituted | Single fluorine |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | C₆H₃Cl₂FO₂S | 229.06 | Ortho-disubstituted | Adjacent halogens |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.06 | Para-substituted | Single chlorine |

| 2-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.06 | Ortho-substituted | Ortho effects |

Chloro-substituted benzenesulfonyl chlorides offer another valuable comparison set. 4-Chlorobenzenesulfonyl chloride represents the para-chloro analog, while 2-chlorobenzenesulfonyl chloride and 3-chlorobenzenesulfonyl chloride demonstrate ortho and meta effects respectively. These compounds help establish the baseline electronic and steric effects of chlorine substitution at different positions. The molecular weights of these dichlorinated compounds (211.06 grams per mole for the monochloro derivatives) are significantly lower than the target compound, highlighting the substantial mass contribution of the fluorine and ethoxy substituents.

Mixed halogen systems such as 3-chloro-4-fluorobenzenesulfonyl chloride (molecular weight 229.06 grams per mole) provide particularly relevant comparisons. This compound contains both chlorine and fluorine substituents in adjacent positions, similar to aspects of the target compound's substitution pattern. The 3-chloro-4-fluorobenzenesulfonyl chloride system demonstrates how adjacent halogens can influence each other's electronic effects and the overall reactivity of the sulfonyl chloride group.

Properties

IUPAC Name |

4-chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO3S/c1-2-14-8-5(9)3-4-6(7(8)11)15(10,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSYGOQEEMWGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination, fluorination, and ethoxylation of benzenesulfonyl chloride derivatives under controlled conditions . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or acetonitrile.

Major Products: The primary products formed from these reactions are sulfonamides, sulfonate esters, and other substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic aromatic substitution reactions. This property allows for the incorporation of diverse nucleophiles, leading to a wide array of sulfonamide derivatives.

Medicinal Chemistry

In the field of medicinal chemistry, this compound plays a crucial role in the development of potential drug candidates. Its reactivity enables modifications to lead compounds, enhancing their pharmacological properties. For instance, it has been utilized in synthesizing inhibitors targeting specific biological pathways, including those involved in inflammatory responses and pain management .

Biochemical Research

This compound is employed in biochemical assays to modify biomolecules. Its ability to react with amino acids such as tyrosine and lysine allows researchers to study protein interactions and functions. This modification can lead to insights into cellular processes and disease mechanisms .

Case Study 1: Synthesis of Antiviral Agents

A recent study demonstrated the use of this compound in synthesizing small molecule inhibitors against viral infections. By modifying existing antiviral compounds, researchers were able to enhance their efficacy significantly, showcasing the compound's utility in drug discovery .

Case Study 2: Protein Modification

In another study focusing on protein biochemistry, the compound was used to label proteins for tracking and analysis via mass spectrometry. This application highlights its role in understanding protein dynamics within cells and its potential for developing targeted therapies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile reactivity |

| Medicinal Chemistry | Development of drug candidates | Enhanced pharmacological properties |

| Biochemical Research | Modification of biomolecules for assays | Insights into protein interactions |

| Antiviral Drug Development | Synthesis of small molecule inhibitors against viruses | Improved efficacy over existing compounds |

| Protein Labeling | Used for tracking proteins via mass spectrometry | Understanding protein dynamics |

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride primarily involves electrophilic aromatic substitution. The sulfonyl chloride group acts as an electrophile, facilitating the substitution of various nucleophiles onto the aromatic ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

The compound’s reactivity and physical properties are governed by the positions and electronic effects of its substituents. Below is a comparative analysis with structurally related sulfonyl chlorides:

Key Observations :

- Electron-Withdrawing Groups (EWG) : Chlorine (Cl) and fluorine (F) at positions 4 and 2 enhance electrophilicity at the sulfonyl chloride group, promoting nucleophilic substitution reactions.

Reactivity and Stability

Sulfonyl chlorides are inherently moisture-sensitive, but substituents modulate their stability:

| Compound | Hydrolysis Rate (Relative) | Thermal Stability |

|---|---|---|

| This compound | Moderate (predicted) | High |

| 4-Fluoro-2-methylbenzenesulfonyl chloride | Fast | Moderate |

| 2-Nitrobenzenesulfonyl chloride | Very fast | Low |

Mechanistic Insights :

- The ethoxy group in the target compound may reduce hydrolysis rates by sterically shielding the sulfonyl chloride moiety.

- Fluorine’s strong EWG effect increases electrophilicity but is counterbalanced by the ethoxy group’s EDG nature, leading to balanced reactivity .

Q & A

Q. 1.1. What are the recommended methods for synthesizing 4-chloro-3-ethoxy-2-fluorobenzenesulfonyl chloride, and how does the substitution pattern influence reaction yields?

The synthesis typically involves sulfonation and halogenation steps. For structurally analogous sulfonyl chlorides (e.g., 3-chloro-2-methylbenzenesulfonyl chloride), sulfonation of the benzene ring using chlorosulfonic acid under controlled temperatures (40–60°C) is common, followed by halogenation with thionyl chloride (SOCl₂) or PCl₅ . The ethoxy and fluoro substituents introduce steric and electronic effects: the electron-withdrawing fluorine atom may accelerate sulfonation but hinder subsequent chlorination due to reduced nucleophilicity. Reaction optimization (e.g., temperature, catalyst use) is critical for yield improvement .

Q. 1.2. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC/GC-MS : To assess purity (>95% as per industrial standards for similar sulfonyl chlorides) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C3, fluorine at C2) .

- Melting Point Analysis : Compare observed mp (e.g., 48–50°C for analogous compounds like 4-chloro-2,5-dimethylbenzenesulfonyl chloride) with literature values .

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370–1350 cm⁻¹) and C-Cl/F bonds .

Q. 1.3. What storage conditions are required to maintain the stability of this sulfonyl chloride?

Store under inert conditions (argon or nitrogen) at 2–8°C to prevent hydrolysis. Moisture exposure leads to decomposition into sulfonic acids, detectable via pH monitoring of storage solutions . Commercial analogs (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) emphasize desiccated environments and amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. 2.1. How do electronic effects of the ethoxy and fluorine substituents influence nucleophilic substitution reactions?

The ethoxy group (electron-donating via resonance) activates the benzene ring toward electrophilic attack at the para position, while fluorine (electron-withdrawing) deactivates the ring. In nucleophilic substitutions (e.g., with amines), the sulfonyl chloride group reacts preferentially, but steric hindrance from the ethoxy group may reduce reaction rates. Computational studies (e.g., DFT) on similar compounds predict activation energies for competing reaction pathways .

Q. 2.2. What strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with similar substitution patterns?

Discrepancies in reactivity (e.g., hydrolysis rates) may arise from solvent polarity, trace moisture, or catalytic impurities. For example:

- In polar aprotic solvents (DMF, DMSO), this compound shows accelerated reactivity compared to nonpolar solvents, as observed in analogs like 4-chloro-2-nitrobenzenesulfonyl chloride .

- Contradictory data on stability in aqueous acetonitrile can be resolved via kinetic studies under controlled humidity .

Q. 2.3. How can this compound be utilized in designing pharmacologically active derivatives?

The sulfonyl chloride moiety serves as a reactive handle for coupling with amines or alcohols to generate sulfonamides/sulfonate esters. For example:

- Medicinal Chemistry : Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) demonstrate utility in kinase inhibitor design .

- Agrochemicals : Ethoxy and fluorine substituents enhance lipophilicity, improving membrane permeability in herbicide prototypes .

Q. 2.4. What computational methods are recommended to predict the compound’s behavior in catalytic systems?

- Molecular Dynamics (MD) Simulations : Model solvation effects and interaction with catalytic surfaces (e.g., Pd in cross-coupling reactions).

- Docking Studies : Predict binding affinities for enzyme targets (e.g., carbonic anhydrase) using sulfonamide derivatives .

- QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction outcomes .

Methodological Considerations

Q. 3.1. How to troubleshoot low yields in sulfonamide synthesis using this compound?

- Step 1 : Verify reagent stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine).

- Step 2 : Screen bases (e.g., triethylamine vs. pyridine) to neutralize HCl byproducts, which can inhibit reaction progress .

- Step 3 : Monitor reaction temperature; excess heat may degrade the sulfonyl chloride .

Q. 3.2. What advanced spectroscopic techniques resolve structural ambiguities?

- X-ray Crystallography : Determine absolute configuration, as done for ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate .

- 2D NMR (COSY, NOESY) : Assign overlapping signals in crowded aromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.